Acrinathrin
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[(S)-cyano-(3-phenoxyphenyl)methyl] (1R,3S)-3-[(Z)-3-(1,1,1,3,3,3-hexafluoropropan-2-yloxy)-3-oxoprop-1-enyl]-2,2-dimethylcyclopropane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21F6NO5/c1-24(2)18(11-12-20(34)38-23(25(27,28)29)26(30,31)32)21(24)22(35)37-19(14-33)15-7-6-10-17(13-15)36-16-8-4-3-5-9-16/h3-13,18-19,21,23H,1-2H3/b12-11-/t18-,19+,21-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLFSVIMMRPNPFK-WEQBUNFVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C1C(=O)OC(C#N)C2=CC(=CC=C2)OC3=CC=CC=C3)C=CC(=O)OC(C(F)(F)F)C(F)(F)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@H]([C@H]1C(=O)O[C@H](C#N)C2=CC(=CC=C2)OC3=CC=CC=C3)/C=C\C(=O)OC(C(F)(F)F)C(F)(F)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21F6NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3041584 | |
| Record name | Acrinathrin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3041584 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
541.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
101007-06-1 | |
| Record name | Acrinathrin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=101007-06-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acrinathrin [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101007061 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acrinathrin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3041584 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ACRINATHRIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QUI1AZ37K6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Historical Trajectory and Evolution of Pyrethroid Insecticides in Scientific Inquiry
The use of natural insecticides dates back thousands of years, with evidence of the Chinese using crushed chrysanthemum plants for this purpose as early as 1000 BC. wikipedia.org These plants contain pyrethrins (B594832), a class of organic compounds with potent insecticidal properties. wikipedia.org The chemical structures of pyrethrins were elucidated in 1924, paving the way for the development of synthetic analogues known as pyrethroids. wikipedia.orgnih.gov
The first generation of synthetic pyrethroids emerged in the 1960s, with compounds like bioallethrin, tetramethrin, and resmethrin. wikipedia.org These early pyrethroids offered improved insecticidal activity but were often unstable in light and air, limiting their agricultural applications. nih.govjst.go.jp A significant breakthrough came with the development of photostable pyrethroids, such as permethrin, which could be used in outdoor agricultural settings. mdpi.com
Subsequent research led to the creation of newer generations of pyrethroids with enhanced efficacy and broader spectrums of activity. nih.govjst.go.jp The introduction of an α-cyano group in the alcohol moiety of some pyrethroids, for instance, led to compounds like cypermethrin (B145020) and deltamethrin (B41696), which exhibited significantly increased insecticidal potency. nih.govwikipedia.orgwikipedia.org This continuous evolution has established pyrethroids as one of the most commercially successful classes of insecticides, widely used in agriculture, public health, and veterinary medicine. mdpi.com
Acrinathrin S Role and Significance in Pest Management Research
Acrinathrin is a synthetic pyrethroid insecticide and acaricide that was first introduced in France in 1990. herts.ac.uk It is characterized by its high efficiency and broad-spectrum activity against a variety of pests, including mites, thrips, leafminers, and aphids. herts.ac.uk As a pyrethroid, this compound functions as a neurotoxin, modulating sodium channels in the nervous systems of insects, which leads to paralysis and death. herts.ac.ukt3db.cairac-online.org
Research has highlighted this compound's effectiveness in controlling problematic pests in various agricultural settings. herts.ac.ukpssj2.jp For example, it has been used on crops such as potatoes, tomatoes, beans, grapes, and lettuce. herts.ac.uk Beyond its agricultural applications, this compound has also been utilized in beekeeping to control the parasitic mite Varroa jacobsoni. wikipedia.orgcymitquimica.comtargetmol.com
However, the widespread use of pyrethroids, including this compound, has led to the development of resistance in some pest populations. wikipedia.orgwikipedia.org This has prompted further research into resistance mechanisms and strategies to mitigate them. Studies have investigated the role of cytochrome P450-mediated detoxification in this compound resistance in pests like the western flower thrips (Frankliniella occidentalis). Research has also explored the use of synergists, such as certain carbamates, to enhance the efficacy of this compound against resistant strains. bioone.orgnih.gov
Definitional Scope and Central Research Questions on Acrinathrin
Elucidation of Molecular Targets in Pest Organisms
The insecticidal action of this compound is a direct consequence of its ability to disrupt normal nerve function in target pests. ontosight.ai Like other pyrethroids, it is classified as a neurotoxin that acts on the peripheral and central nervous systems of insects. umn.eduarkat-usa.org
The primary molecular target for this compound and other pyrethroid insecticides is the voltage-gated sodium channel (VGSC). irac-online.orgnih.gov These transmembrane proteins are essential for the initiation and propagation of action potentials in excitable cells, such as neurons. nih.gov In response to a change in membrane voltage, these channels open, allowing a rapid influx of sodium ions, which depolarizes the membrane and creates an electrical signal. nih.gov
This compound functions as a sodium channel modulator. herts.ac.uk It binds to a specific receptor site on the sodium channel protein. nih.gov Research and modeling studies suggest that pyrethroids bind in a hydrophobic cavity within the channel, specifically in a region involving the domain II S4-S5 linker and the S5 and S6 helices. nih.govportlandpress.com Docking models for this compound propose its binding within this site, stabilizing the open conformation of the channel. nih.govportlandpress.compnas.org This interaction prevents the channel from closing (inactivating) in a timely manner, thereby prolonging the inward flow of sodium ions. nih.govportlandpress.com
The binding of pyrethroids like this compound is state-dependent, with a preferential affinity for the open state of the VGSC. portlandpress.compnas.org By stabilizing this open state, the insecticide effectively locks the gate, disrupting the precise, rapid gating kinetics (opening and closing) that are fundamental to normal nerve signaling. nih.govportlandpress.com
The prolonged opening of voltage-gated sodium channels induced by this compound triggers a cascade of neurophysiological events. The persistent influx of sodium ions leads to a sustained depolarization of the nerve membrane. portlandpress.com This state of constant excitation results in repetitive, uncontrolled firing of nerve impulses. nih.govportlandpress.com
This compound is classified as a Type II pyrethroid, a group distinguished by the presence of an α-cyano group in their structure. pnas.orgresearchgate.net Type II pyrethroids are known to modify sodium channel gating more profoundly than Type I pyrethroids, causing a significantly slower decay of the sodium current during membrane repolarization. pnas.org This leads to a more prolonged period of nerve excitation. nih.gov
This hyperexcitability of the nervous system manifests in the observable symptoms of insecticide poisoning in insects, which include tremors, uncoordinated movements, convulsions, and eventual paralysis. portlandpress.comnih.gov The ultimate outcome of this continuous disruption of nerve function is the death of the insect. portlandpress.com
The table below summarizes the key events in the neurotoxic action of this compound.
| Step | Event | Consequence |
| 1 | Binding | This compound binds to the open state of the voltage-gated sodium channel. portlandpress.compnas.org |
| 2 | Modulation | The channel is locked in an open conformation, prolonging sodium ion influx. portlandpress.com |
| 3 | Depolarization | The nerve cell membrane undergoes sustained depolarization. portlandpress.com |
| 4 | Hyperexcitation | Repetitive, uncontrolled nerve impulses are generated. nih.govportlandpress.com |
| 5 | Symptoms | The insect exhibits tremors, convulsions, and paralysis. nih.gov |
| 6 | Outcome | The sustained neural disruption leads to the death of the pest. |
Structure-Activity Relationships and Stereochemical Influences
The potency and specificity of an insecticide are intrinsically linked to its three-dimensional chemical structure. mst.dkashp.org For this compound, its unique stereochemistry plays a pivotal role in its biological activity.
This compound is a chiral molecule, meaning it is not superimposable on its mirror image. herts.ac.uknih.gov Its structure contains three stereogenic centers and a double bond with a defined configuration. herts.ac.uk This complex geometry means that a total of 16 different stereoisomers of the this compound molecule are theoretically possible, existing as eight pairs of enantiomers (mirror-image isomers). herts.ac.uknih.gov
The specific spatial arrangement of atoms and functional groups is critical for a molecule's ability to interact effectively with its biological target. mst.dkashp.org In the case of pyrethroids, insecticidal activity is often highly stereospecific, with only one or a few of the possible isomers exhibiting significant potency. arkat-usa.orgresearchgate.net The commercially produced this compound is an enantiomerically pure compound, meaning it consists of only one of these 16 possible isomers. nih.gov This specificity is crucial, as the precise fit into the binding site on the sodium channel determines the compound's insecticidal efficacy. mst.dkashp.org
The principle of stereoselectivity in biological action dictates that different isomers of a chiral compound can have vastly different activities. michberk.com While one isomer may be a potent insecticide, another may be significantly less active or even inactive. michberk.commichberk.com
The specific isomer that constitutes commercial this compound, with its (Z)-configuration at the double bond in the acrylic acid side chain, is noted for its high miticidal (mite-killing) activity. made-in-china.com This highlights the importance of the specific geometry for its spectrum of action.
Studies have investigated the potential for this compound to convert into its other isomers. Under natural sunlight, isomerization is possible for pyrethroids. nih.gov However, metabolism studies on lettuce treated with this compound found that the parent compound remained the predominant residue, with no significant photo-isomerization and only very low levels of its enantiomer detected. nih.gov Further toxicological assessments have suggested that while three of the other isomers are likely less neurotoxic than this compound itself, the activity profile for the remaining 12 isomers is not fully determined. nih.gov
The differential activity of stereoisomers is a well-established phenomenon for other pyrethroids. For instance, of the eight stereoisomers of cypermethrin (B145020), only two are primarily responsible for its insecticidal effects. researchgate.net Similarly, the potent activity of deltamethrin (B41696) is attributed to just one of its eight possible isomers. michberk.com This underscores the critical role of stereochemistry in defining the insecticidal potency of this compound.
Metabolic Pathways in Target and Non-Target Organisms
The breakdown and detoxification of this compound proceed through various mechanisms, including structural isomerization and enzymatic reactions. These processes determine the nature and persistence of the residues found in crops.
This compound is a synthetic pyrethroid characterized by a complex stereochemistry, possessing three chiral centers and one double bond, which gives rise to 16 possible isomers. herts.ac.uk One of the key metabolic processes it undergoes in plants is isomerization. Studies conducted on crops such as lettuce and grapes have shown that this compound can convert into its various isomers following application. nih.gov This isomerization can also be induced by sunlight, potentially forming up to 15 different isomers. google.com
In metabolic studies on lettuce, the parent this compound compound was found to be the most predominant residue, indicating a degree of stability within the plant. However, the potential for isomerization has led to a comprehensive residue definition for risk assessment purposes, which includes 'this compound and all isomers'. nih.gov Despite this, further assessments on fruit crops and lettuce have suggested that isomers may not always occur at levels considered relevant, depending on the specific crop and the pre-harvest interval. nih.gov The toxicological profiles of these individual isomers remain an area with some uncertainties. europa.eu
The primary routes for the metabolic detoxification of pyrethroids like this compound involve enzymatic action. nih.govhep.com.cn The initial and most significant pathway is the hydrolysis of the central ester bond, a reaction catalyzed by carboxylesterase enzymes. nih.govhep.com.cn Another major pathway is oxidation at various sites on the molecule, carried out by cytochrome P450-dependent monooxygenases (mixed-function oxidases), which are abundant in the liver and other tissues. nih.govhep.com.cn
In certain insect populations, particularly the Western flower thrips (Frankliniella occidentalis), resistance to this compound has been linked to enhanced metabolic detoxification. Research has identified that the overexpression of specific cytochrome P450 genes, namely CYP6EB1 and CYP6EC1, is a key mechanism behind this resistance. Studies have also implicated increased activity of Glutathione-S-transferase (GST) enzymes in this compound resistance. nih.gov This enzymatic breakdown leads to the formation of various metabolites. One of the main degradation products identified is 3-phenoxybenzaldehyde. researchgate.net Another metabolite, cis-des-hexafluoroisopropyl this compound, has also been documented. herts.ac.uk
| Enzyme Family | Function in this compound Metabolism | Significance |
| Cytochrome P450 Monooxygenases (CYP) | Catalyze oxidative attacks on the this compound molecule. nih.govhep.com.cn | A primary detoxification pathway; overexpression of specific CYP genes leads to insecticide resistance. |
| Carboxylesterases (CarE) | Hydrolyze the central ester bond of the this compound molecule. nih.govhep.com.cn | A major initial step in the biotransformation and breakdown of the compound. |
| Glutathione-S-transferases (GST) | Involved in the detoxification process. nih.gov | Increased activity is associated with resistance in some insect strains. nih.gov |
Residue Dynamics and Persistence in Agricultural Commodities
The persistence and decline of this compound residues on agricultural products after application are critical factors for food safety and regulatory compliance. These dynamics are influenced by the application method, the crop type, and environmental conditions.
This compound is primarily applied as a foliar spray to combat leaf-feeding insects. us.com Following this method of application, the concentration of the pesticide on the plant surface begins to decline over time. This decline is a result of various factors, including metabolic breakdown by the plant, photodegradation by sunlight, and physical removal by environmental factors. The rate of this decline is essential for determining safe pre-harvest intervals, ensuring that residues fall below established maximum residue limits (MRLs) by the time of harvest. snu.ac.kr
Studies on the dissipation of this compound have been conducted on various crops to understand its persistence under specific agricultural conditions. In greenhouse studies on Aster scaber, a leafy vegetable, the dissipation of this compound was monitored over a 10-day period after application. snu.ac.krresearchgate.net
The research revealed differing dissipation rates between two separate greenhouse fields, highlighting the influence of environmental variables on residue persistence.
In one field, the half-life of this compound was determined to be 9.2 days. snu.ac.kr
In a second field, a significantly faster dissipation was observed, with a half-life of 3.8 days. snu.ac.krresearchgate.net
The initial residue levels detected immediately after spraying also varied between the locations. snu.ac.kr This variability underscores the complexity of predicting pesticide residue behavior and the importance of crop- and location-specific data.
| Crop | Field Location | Initial Residue (mg/kg) | Half-Life (days) | Residue at 7 Days (mg/kg) |
| Aster scaber | Field 1 (Taean-gun) | 0.61 | 9.2 | 0.34 |
| Aster scaber | Field 2 (Gwangyang-si) | 0.95 | 3.8 | 0.26 |
Data sourced from a 2022 study on dissipation patterns in Aster scaber. snu.ac.krd-nb.info
Advanced Metabolite Identification and Structural Characterization
The accurate identification and quantification of this compound and its metabolites are essential for both research and regulatory monitoring. A variety of advanced analytical techniques are employed to characterize these complex chemical residues in agricultural products.
To distinguish between the various isomers of this compound, stereoselective methods are required. Chiral high-performance liquid chromatography (HPLC) has been successfully used in studies on lettuce and grapes to separate and identify this compound from its enantiomers. For routine enforcement and quantification of total residues, non-stereoselective methods are common. nih.gov Liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-tandem mass spectrometry (GC-MS/MS) are the gold standards for this type of analysis, providing high sensitivity and specificity for detecting residues in complex matrices like fruits and vegetables. researchgate.net These methods have been validated for quantifying this compound in crops like Aster scaber and lettuce, achieving low limits of quantification (LOQ), such as 0.01 mg/kg in lettuce. europa.eu
Other specialized techniques have been utilized for specific research purposes. Ambient ionization tandem mass spectrometry (AIMS-MSI) has been used to create three-dimensional maps of pesticide residues on the surface of grapes. nih.gov Additionally, methods like gas chromatography with an ion trap mass spectrometric detector (GC-ITMS) have been used to identify photoproducts such as 2-phenoxy-benzaldehyde resulting from the degradation of this compound. researchgate.net
Environmental Fate and Transport Dynamics of Acrinathrin
Degradation Kinetics in Soil Ecosystems
The persistence of Acrinathrin in soil is a key factor in its environmental risk profile. Laboratory studies indicate that it is moderately persistent in soil environments. herts.ac.uk
Factors Influencing this compound Half-Life and Soil Persistence
The half-life of this compound in soil, which is the time it takes for 50% of the initial amount to degrade, can vary significantly. Laboratory studies have reported soil half-life values ranging from 8.5 to 111.4 days. This wide range is attributable to a variety of environmental factors that influence the rate of degradation. These factors include:
Temperature: Higher temperatures generally accelerate chemical and microbial degradation processes in soil. d-nb.infoorst.eduacs.org
Sunlight (Photodegradation): Exposure to sunlight can break down this compound on the soil surface. orst.eduresearchgate.net
Soil pH: The acidity or alkalinity of the soil can affect the chemical stability and microbial degradation of the compound. orst.eduiastate.edu
Microbial Activity: Soil microorganisms play a significant role in the breakdown of this compound. orst.eduepa.govmdpi.com The type and density of the microbial population can influence the degradation rate. mdpi.com
Soil Type and Composition: The amount of organic matter and clay content in the soil influences the adsorption of this compound, affecting its availability for degradation and transport. iastate.educnagrochem.com
Field studies on Aster scaber demonstrated half-lives of 3.8 and 9.2 days under different conditions, highlighting the influence of environmental variables and potentially the initial concentration of the pesticide. d-nb.infosnu.ac.kr The degradation of this compound in soil is not always a simple first-order kinetic process; more complex models are sometimes needed to accurately describe its dissipation. epa.goveuropa.eu
Potential for Particle-Bound Transport of this compound in Soil
This compound has a low aqueous solubility and tends to bind to soil particles. herts.ac.ukcnagrochem.com This adsorption to soil colloids, such as clay and organic matter, reduces its mobility in the soil profile. iastate.edu Consequently, the primary mechanism for its movement within the soil is through the transport of these soil particles, a process known as particle-bound transport. This suggests a medium potential for this compound to be transported via soil erosion. herts.ac.uk While its strong binding limits leaching into groundwater, the movement of contaminated soil particles can lead to the contamination of nearby surface waters. herts.ac.ukcnagrochem.com
Aquatic Fate and Phototransformation Pathways
In aquatic systems, this compound is known to degrade rapidly. herts.ac.uk However, its high toxicity to aquatic organisms makes understanding its fate in water crucial. luxembourg.co.illuxembourg.co.il
Aqueous Degradation Rates of this compound under Controlled Conditions
Under controlled laboratory conditions, the degradation of this compound in water is relatively swift. The degradation half-life in water has been reported to be as short as one day. luxembourg.co.il The rate of degradation is influenced by factors such as pH and the presence of microorganisms. ijsr.net For instance, studies on the photocatalytic degradation of this compound in water have shown that the process is pH-dependent, with optimal degradation observed at a pH of 6. ijsr.net
Solar Photocatalytic Mineralization and Identification of Photoproducts of this compound
Sunlight plays a significant role in the breakdown of this compound in aquatic environments. nih.gov The process of solar photocatalysis can significantly accelerate its degradation. nih.govresearchgate.netsigmaaldrich.com Studies have shown that while this compound is almost completely destroyed after over 400 hours of irradiation alone, the presence of a photocatalyst like titanium dioxide (TiO2) can reduce the degradation time to a few hours. nih.govresearchgate.net The addition of peroxydisulfate (B1198043) can further shorten this to less than two hours. nih.govresearchgate.net
The degradation process involves the formation of intermediate compounds, or photoproducts. One such identified photoproduct of this compound is 3-phenoxybenzaldehyde. nih.govresearchgate.netchemsrc.com The complete breakdown, or mineralization, of this compound into inorganic compounds like carbon dioxide is a slower process. Without a catalyst, only about 50% mineralization was observed after 400 hours of irradiation. researchgate.net
Bioaccumulation Potential and Environmental Compartmentalization of this compound
Bioaccumulation refers to the accumulation of a substance in an organism at a higher concentration than in the surrounding environment. This compound has a potential to bioaccumulate, as indicated by its bioconcentration factor (BCF) of 538 measured in carp. luxembourg.co.illuxembourg.co.il The BCF is a measure of the extent of chemical accumulation in an organism from the water.
However, the risk of significant bioaccumulation is considered low due to several factors. luxembourg.co.il this compound's very low solubility in water and its rapid removal from the water phase limit its bioavailability to aquatic organisms. luxembourg.co.il Furthermore, the substance is rapidly metabolized by organisms. luxembourg.co.il
In terms of environmental compartmentalization, this compound is expected to partition primarily to soil and sediment due to its low water solubility and high affinity for organic matter. herts.ac.ukcnagrochem.com Its low mobility in soil means it is less likely to contaminate groundwater. herts.ac.ukluxembourg.co.il However, its persistence in soil and potential for particle-bound transport mean that terrestrial and aquatic sediment compartments are the primary environmental sinks for this compound. herts.ac.ukcnagrochem.com
Ecotoxicological Investigations of Acrinathrin S Environmental Impact
Non-Target Organism Toxicity Assessments
Acrinathrin is classified as very toxic to aquatic life, with the potential for long-lasting effects in aquatic environments. luxembourg.co.illuxembourg.co.il
Acute Toxicity: this compound is highly toxic to fish and aquatic invertebrates. luxembourg.co.ileuropa.eu The 96-hour LC50 (lethal concentration for 50% of the test population) for rainbow trout (Oncorhynchus mykiss) is 1.7 mg/L. luxembourg.co.il For the water flea (Daphnia magna), a key indicator species, the 48-hour EC50 (effective concentration for 50% of the population) is 3.7 µg/L. luxembourg.co.il
Chronic Toxicity: Long-term exposure to this compound can also have significant adverse effects on aquatic organisms. herts.ac.uk The European Food Safety Authority (EFSA) has noted that the acceptability of this compound, even at restricted application rates, requires extensive risk mitigation due to its high toxicity to fish and aquatic invertebrates. europa.eu
Table 1: Acute Ecotoxicity of this compound to Aquatic Organisms
| Species | Endpoint | Value | Exposure Duration |
|---|---|---|---|
| Rainbow Trout (Oncorhynchus mykiss) | LC50 | 1.7 mg/L luxembourg.co.il | 96 hours |
| Daphnia magna | EC50 | 3.7 µg/L luxembourg.co.il | 48 hours |
This compound poses a significant risk to pollinator populations, particularly honey bees (Apis mellifera). xerces.orgumn.edu
Exposure Pathways: Pollinators can be exposed to this compound through direct contact with spray, contact with residues on treated plants, and ingestion of contaminated pollen and nectar. xerces.orgumn.edu Contaminated nesting sites and materials also pose a risk to wild bees. xerces.org
Table 2: Acute Contact Toxicity of this compound to Honey Bees
| Endpoint | Value (µg/bee) |
|---|---|
| LD50 | 0.084 nih.gov |
Birds: this compound is considered to have low toxicity to birds. herts.ac.uk One study reported an acute oral LD50 for birds of 1625 mg/kg. researchgate.net
Earthworms: this compound is moderately toxic to earthworms. herts.ac.uk Research on the earthworm Eisenia fetida showed that exposure to glyphosate, another pesticide, led to increased movement and decreased body mass, highlighting the potential for pesticides to affect soil organisms. frontiersin.org While direct toxicity data for this compound on earthworms is limited in the provided search results, the general understanding is that pyrethroids can impact these non-target organisms. nih.gov
Cumulative Toxicity and Mixture Effects in Environmental Systems
Organisms in the environment are often exposed to a mixture of different chemicals, which can lead to cumulative or synergistic toxic effects. frontiersin.org
The presence of multiple pesticides in aquatic environments can lead to combined toxic effects that may be greater than the effects of each chemical alone. Pyrethroids, as a class, are known to be highly toxic to aquatic organisms. jst.go.jp While specific studies on the joint toxicity of this compound with other pesticides were not detailed in the search results, the potential for additive or synergistic effects with other neurotoxic insecticides is a significant concern. The risk assessment of pesticides is increasingly considering the effects of chemical mixtures. plos.org
Assessing the risk of combined exposures to multiple chemicals is a complex but necessary part of environmental protection. inchem.org
Modeling Approaches: Various models are used to estimate exposure and risk from multiple chemicals. mdpi.com For new chemicals, modeling is the primary tool for a priori hazard assessment. inchem.org These models can estimate environmental concentrations and subsequent exposure to organisms. inchem.org
Regulatory Frameworks: Regulatory bodies like the European Food Safety Authority (EFSA) are increasingly incorporating multi-chemical exposure scenarios into their risk assessments. oup.com However, there are still challenges in standardizing these approaches and reducing uncertainties in the models. mdpi.comresearchgate.net The goal is to move towards more realistic risk assessments that account for the complex exposure patterns found in the environment. nih.govmarciastoppesticidi.it
Application of Adverse Outcome Pathways (AOPs) in this compound Ecotoxicology
The Adverse Outcome Pathway (AOP) framework is an analytical construct that organizes existing knowledge to describe the chain of causally linked events from a molecular-level stressor interaction to an adverse outcome at the organism or population level. fondationevertea.orgoecd.org This approach is increasingly applied in ecotoxicology to understand and predict the effects of chemicals like this compound. fondationevertea.orgethz.ch Although AOPs are designed to be "stressor-agnostic," they are invaluable for elucidating the mode of action of specific chemical classes. fondationevertea.orgnih.gov
For pyrethroid insecticides, including this compound, the primary mode of action is neurotoxicity. herts.ac.uk The AOP concept helps to mechanistically link this molecular action to broader ecological consequences. nih.gov The fundamental AOP for pyrethroids begins with their interaction with voltage-gated sodium channels (VGSCs) in nerve cells, which is termed the Molecular Initiating Event (MIE). nih.govaopwiki.org This interaction disrupts normal nerve function, leading to a cascade of subsequent key events (KEs) at increasing levels of biological organization, ultimately resulting in an adverse outcome (AO) such as reduced survival, growth, or reproduction. ethz.ch
While the general AOP for pyrethroid neurotoxicity is well-established, specific AOPs for individual compounds can vary. nih.gov Research has focused on developing AOPs for pyrethroids like deltamethrin (B41696) and esfenvalerate (B1671249), providing a template for understanding related compounds. ethz.chmdpi.comnih.gov However, a 2020 study using a text mining tool to map pesticides to AOPs found that this compound was one of six pyrethroids (out of 37 pesticides reviewed) for which no specific associations with an MIE, KE, or AO could be identified, highlighting a gap in the scientific literature. nih.gov
General Pyrethroid Adverse Outcome Pathway
The AOP for pyrethroids provides a clear framework for understanding their ecotoxicological impact. The pathway generally follows the sequence outlined below.
| Level of Biological Organization | Key Event (KE) | Description |
| Molecular | Molecular Initiating Event (MIE): Binding to voltage-gated sodium channels (VGSCs). nih.govaopwiki.org | Pyrethroids bind to the alpha subunit of VGSCs, modifying their kinetics by slowing their activation and inactivation. This leads to prolonged channel opening and continuous nerve firing. aopwiki.org |
| Cellular | KE1: Altered neuronal excitability. aopwiki.org | The persistent influx of sodium ions causes membrane depolarization. Type I pyrethroids lead to repetitive firing of action potentials, while Type II pyrethroids (which include this compound) cause a more profound and persistent depolarization, leading to a block of nerve signal transmission. aopwiki.orgcdc.gov |
| Organ/Tissue | KE2: Neurotoxicity. herts.ac.ukmdpi.com | The disruption of normal nerve signaling manifests as systemic neurotoxicity. Symptoms in non-target organisms like fish include tremors, hyperactivity, and loss of equilibrium. ethz.ch |
| Organism | KE3: Impaired behavior and physiological functions. ethz.chmdpi.com | Neurotoxicity leads to observable effects such as impaired swimming, reduced ability to catch prey, and respiratory distress. ethz.chnih.gov For example, in larval fathead minnows exposed to esfenvalerate, impaired swimming resulted in reduced feeding. ethz.ch |
| Organism | Adverse Outcome (AO): Impaired growth, reproduction, or survival. ethz.chresearchgate.net | Reduced food intake directly leads to growth impairment. ethz.ch Other behavioral changes can affect predator avoidance and reproductive success, ultimately impacting the organism's fitness and survival. researchgate.net |
This table illustrates a generalized Adverse Outcome Pathway for pyrethroid insecticides based on available research.
Research Findings on Pyrethroid AOPs
Detailed studies on specific pyrethroids have helped to solidify the AOP framework and demonstrate its utility in predictive toxicology.
Deltamethrin: Research on Mozambique tilapia (Oreochromis mossambicus) exposed to deltamethrin has been used to develop AOPs linking the MIE to specific adverse outcomes. mdpi.comnih.gov Two plausible pathways were identified: one leading to respiratory distress via cholinergic inhibition and another leading to behavioral toxicity through oxidative stress and neurotoxicity. mdpi.comnih.gov
Esfenvalerate: Studies with the fathead minnow (Pimephales promelas) have shown that pyrethroid concentrations affecting behavior are similar to those that cause growth impairment. ethz.ch Researchers demonstrated that impaired swimming in larval minnows exposed to esfenvalerate led to a reduction in feeding on live prey, which was directly associated with stunted growth. ethz.ch This provides strong evidence for the key event relationship (KER) between impaired locomotion and reduced growth.
This compound: As a Type II pyrethroid, this compound is expected to follow the general AOP by acting as a sodium channel modulator. herts.ac.uk It is known to be highly toxic to aquatic species. herts.ac.uk However, specific studies detailing the complete AOP cascade from MIE to AO for this compound in non-target aquatic organisms are not as prevalent in the literature compared to other pyrethroids. nih.gov The existing framework for other pyrethroids serves as the primary basis for inferring its ecotoxicological mechanism.
The application of AOPs is crucial for moving beyond simple toxicity testing to a more mechanistic understanding of how pesticides like this compound impact the environment. This framework helps identify critical data gaps and guides future research to better predict and mitigate the risks to non-target species. fondationevertea.orgethz.ch
Insecticide Resistance to Acrinathrin: Mechanisms and Management
Biochemical Mechanisms of Acrinathrin Resistance
Biochemical resistance primarily involves metabolic detoxification, where insects utilize enhanced enzyme systems to break down or sequester the insecticide before it can reach its target site in the nervous system.
Cytochrome P450 monooxygenases (P450s) are a major family of enzymes responsible for the detoxification of a wide range of foreign compounds, including insecticides. oup.complos.orgplos.org In the case of this compound resistance, specific P450 genes have been identified as key players. Studies on the western flower thrips, Frankliniella occidentalis, a pest with documented resistance to this compound, have shown that P450-mediated detoxification is a primary resistance mechanism. oup.comnih.gov
Research has successfully identified novel P450 genes from the CYP4 and CYP6 families that are associated with this compound resistance. oup.comnih.gov Through techniques like real-time quantitative polymerase chain reaction (qPCR), scientists have demonstrated that two specific genes, CYP6EB1 and CYP6EC1 , are significantly over-expressed in this compound-resistant populations of F. occidentalis compared to susceptible populations. nih.gov This over-expression was observed in both adult and L2 larval stages, suggesting that this detoxification mechanism is active throughout key life stages of the pest. nih.gov The elevated production of these specific P450 enzymes allows the resistant insects to more efficiently metabolize and neutralize this compound, thereby reducing its toxic effects.
| Gene | Enzyme Family | Observation in Resistant Strain | Life Stage |
|---|---|---|---|
| CYP6EB1 | CYP6 | Significantly over-expressed | Adults and L2 Larvae |
| CYP6EC1 | CYP6 | Significantly over-expressed | Adults and L2 Larvae |
Alongside P450s, esterases are another critical group of detoxifying enzymes implicated in insecticide resistance. nih.govnih.gov Elevated esterase activity has been significantly correlated with this compound resistance in field populations of F. occidentalis. nih.govresearchgate.net Resistant strains exhibit significantly higher esterase activity towards model substrates like alpha-naphthyl acetate and p-nitrophenyl acetate when compared to susceptible strains. nih.govresearchgate.net This suggests that esterases play a direct role in breaking down the ester linkages within the this compound molecule, rendering it non-toxic.
In some insect populations, other enzyme systems such as glutathione-S-transferases (GSTs) are also involved in detoxification. nih.gov Studies have found increased GST activity in field-collected strains of F. occidentalis and in laboratory strains selected with this compound, indicating a potential, albeit sometimes secondary, role in the detoxification process. nih.gov
Genetic Basis and Evolution of this compound Resistance
The biochemical mechanisms of resistance are rooted in genetic changes within the insect population. These changes, often involving the regulation of detoxification genes, are selected for and spread under continuous insecticide pressure.
The genetic basis for the enhanced metabolic capacity seen in resistant insects lies in the over-expression of specific detoxification genes. frontiersin.org As previously noted, the genes CYP6EB1 and CYP6EC1 have been identified and confirmed to be over-expressed in this compound-resistant F. occidentalis. nih.gov This over-expression is a result of changes in the regulatory regions of these genes, leading to increased transcription and, consequently, higher levels of the corresponding P450 enzymes. The over-expression of functional P450 genes is a common mechanism of insecticide resistance found across many insect species and insecticide classes. frontiersin.org
A significant consequence of detoxification-based resistance is the potential for cross-resistance, where a mechanism conferring resistance to one insecticide also provides resistance to other, often chemically related, compounds. The P450-mediated detoxification responsible for this compound resistance in F. occidentalis has been shown to confer cross-resistance to insecticides from the carbamate class, such as formetanate and methiocarb. oup.com This occurs because the over-produced P450 enzymes are capable of metabolizing multiple substrates. However, this metabolic detoxification mechanism does not appear to provide resistance to spinosad. oup.com
Conversely, this compound resistance does not necessarily confer resistance to all other insecticide classes. Studies have shown that this compound-resistant strains may not exhibit cross-resistance to organophosphates like chlorpyrifos or insect growth regulators like buprofezin. nih.gov Understanding these patterns is critical for designing effective insecticide rotation programs to manage resistance.
| Insecticide Class | Example Compound | Cross-Resistance Status | Underlying Mechanism |
|---|---|---|---|
| Carbamate | Formetanate, Methiocarb | Positive | P450-mediated detoxification |
| Spinosyn | Spinosad | Negative | Detoxification mechanism is not effective |
| Pyrethroid | Deltamethrin (B41696) | Positive | P450-mediated detoxification |
Population Dynamics and Life-Stage Variation in this compound Susceptibility
The development of insecticide resistance is an evolutionary process that influences the population dynamics of the target pest. The susceptibility of an insect population to an insecticide can vary based on genetic factors, environmental conditions, and the life stage of the individual. frontiersin.orgnih.gov
In the context of this compound, resistance mechanisms have been shown to be present at different life stages. For instance, the over-expression of the P450 genes CYP6EB1 and CYP6EC1 was detected in both L2 larvae and adults of F. occidentalis, indicating that resistance is conferred during both a key feeding stage and the reproductive stage. nih.gov This has significant implications for population dynamics, as it means that both immature and mature individuals can survive insecticide applications, contributing to the rapid selection for resistance within the population. The persistence of resistance across life stages ensures the continuity of the resistant genotypes, accelerating the evolution of a fully resistant population. The dynamics of how a population responds to insecticide pressure are complex and depend on the interplay between the intensity of selection, the initial frequency of resistance alleles, and the life history traits of the insect. nih.govfrontiersin.org
Synergism and Resistance Mitigation Strategies
The development of resistance to this compound, a potent pyrethroid insecticide, necessitates the exploration of strategies to mitigate its impact and restore efficacy. One promising approach involves the use of synergists, compounds that can enhance the toxicity of an insecticide when used in combination. This section explores the synergistic effects of various compounds with this compound and the underlying mechanisms that can be exploited for resistance management.
Synergistic Effects of Carbamates and Other Compounds with this compound
Research has demonstrated that certain carbamate insecticides and fungicides can significantly synergize the toxicity of this compound, particularly in resistant strains of pests like the western flower thrips (Frankliniella occidentalis) nih.govnih.gov. The primary mechanism of resistance to this compound in this pest is metabolic, mediated by cytochrome P450 monooxygenases nih.gov.
Studies have investigated the efficacy of mixing this compound with various carbamates. In one study, the insecticidal efficacy of this compound was tested in combination with carbamate fungicides (propamocarb, carbendazim, iprovalicarb, and diethofencarb) and insecticides (carbaryl, thiodicarb, pirimicarb, and oxamyl) against a field strain of F. occidentalis nih.gov. The fungicide propamocarb and the insecticides pirimicarb and oxamyl showed notable synergistic action nih.gov.
Importantly, this synergistic effect was observed in resistant field strains but not in a laboratory-susceptible strain, with the degree of synergism correlating with the level of this compound resistance nih.gov. For instance, in a moderately resistant strain (TFE2), the synergism ratio at the LC50 level was slight with pirimicarb (SR50 = 3.5), moderate with propamocarb (SR50 = 9.2), and high with oxamyl (SR50 = 16.6) bioone.org. In a more highly resistant strain (RAMBLA), the synergism was even more pronounced bioone.org. Other carbamates not typically used against thrips, such as carbofuran and carbosulfan, also demonstrated synergism with this compound in a resistant field strain but not in a susceptible one nih.gov.
The table below summarizes the synergistic effects of selected carbamates when mixed with this compound against a resistant field population of F. occidentalis.
**Table 1: Synergistic Effects of Carbamates on this compound Toxicity in *Frankliniella occidentalis***
| Pesticide | Concentration (ppm) | Mortality (% mean ± SE) - Synergist Alone | Mortality (% mean ± SE) - this compound + Synergist | Synergism Ratio |
|---|---|---|---|---|
| This compound | 60 | N/A | 33.3 ± 1.2 | N/A |
| Propamocarb | 1815 | 0.0 ± 0.0 | 82.2 ± 0.9 | 2.5 |
| Oxamyl | 2000 | 5.6 ± 0.3 | 96.7 ± 0.6 | 2.7 |
| Pirimicarb | 500 | 0.0 ± 0.0 | 67.8 ± 0.9 | 2.0 |
| Carbaryl | 1700 | 0.0 ± 0.0 | 41.1 ± 1.2 | 1.2 |
| Carbendazim | 750 | 8.9 ± 0.3 | 45.6 ± 0.7 | 1.1 |
| Diethofencarb | 375 | 0.0 ± 0.0 | 35.6 ± 1.9 | 1.1 |
| Thiodicarb | 9.375 | 1.1 ± 0.3 | 30.0 ± 1.7 | 0.9 |
Data sourced from a study on a field population (TFE2) of F. occidentalis. The synergism ratio is a measure of the combined toxicity versus the individual toxicities. bioone.org
These findings suggest that low rates of specific carbamates could be practical for field use to restore the susceptibility of resistant pest populations to this compound nih.govnih.gov.
Exploiting Competitive Substrate Inhibition for Resistance Reversal
The synergistic effect observed between carbamates and this compound in resistant insects is largely attributed to the mechanism of competitive substrate inhibition nih.gov. In many resistant pest populations, the primary defense against pyrethroids like this compound is enhanced metabolic detoxification, carried out by enzymes such as cytochrome P450 monooxygenases nih.gov. These enzymes break down the insecticide before it can reach its target site in the nervous system.
Carbamates can also be metabolized by these same monooxygenase enzymes. When a carbamate is applied in combination with this compound, both compounds compete for the active sites of the detoxification enzymes nih.gov. The monooxygenases' action on the carbamates effectively prevents them from degrading the this compound nih.gov. This inhibition allows more of the this compound to remain active and reach its target, thus restoring its insecticidal effect.
This mechanism explains why the synergism is most pronounced in resistant strains that rely on metabolic detoxification and is absent in susceptible strains that lack this enhanced enzyme activity nih.govnih.gov. By using a carbamate as a competitive substrate, the insect's primary resistance mechanism is effectively neutralized, leading to a reversal of resistance. This strategy highlights a targeted approach to overcoming metabolic resistance, making it a valuable tool in insecticide resistance management programs.
Ecological and Evolutionary Implications of this compound Resistance in Pest Management
The development of resistance to this compound is an example of rapid evolution under strong selective pressure from pesticide applications nih.govnih.gov. The widespread use of this insecticide creates an environment where resistant individuals have a significant survival advantage, leading to an increase in the frequency of resistance genes within the pest population over time researchgate.net. The evolutionary origins of this resistance can stem from de novo mutations or from standing genetic variation within the population nih.gov.
From an ecological perspective, the evolution of this compound resistance has several significant consequences for pest management and the broader agroecosystem. The failure of this compound to control resistant populations can lead to crop damage and economic losses researchgate.net. This often prompts an increase in the application frequency or the use of alternative insecticides, which can exacerbate selection pressure and potentially lead to cross-resistance, where resistance to one insecticide confers resistance to other, often chemically related, compounds researchgate.net.
Furthermore, the evolution of metabolic resistance, a common mechanism against this compound, can have broader ecological implications. The same detoxification enzymes that break down this compound may also be involved in metabolizing natural plant defense compounds (allelochemicals) nih.gov. This can lead to a phenomenon known as "converse cross-resistance," where the evolution of pesticide resistance may inadvertently facilitate an expansion of the pest's host plant range nih.gov. A pest that is better able to detoxify this compound might also be pre-adapted to feed on new or previously unsuitable host plants, altering plant-insect interactions and potentially impacting community dynamics within the ecosystem nih.gov.
The management of this compound resistance, therefore, has both evolutionary and ecological dimensions. Strategies that reduce selection pressure, such as rotating insecticides with different modes of action, using synergists to overcome specific resistance mechanisms, and integrating non-chemical control methods, are crucial nih.gov. Understanding the evolutionary trajectory of resistance and its ecological consequences is essential for developing sustainable pest management programs that preserve the efficacy of valuable insecticides like this compound and maintain the health of the agroecosystem nih.govnih.gov.
Advanced Analytical Methodologies for Acrinathrin Quantification
Development and Validation of Chromatographic Techniques for Acrinathrin
Chromatography, a powerful separation technique, forms the cornerstone of this compound analysis. Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the two principal chromatographic methods employed, often coupled with mass spectrometry (MS) for enhanced selectivity and sensitivity.
Gas chromatography is a well-established technique for the analysis of volatile and semi-volatile compounds like this compound. ugr.espsu.edu When coupled with a mass spectrometer (GC-MS), it provides a high degree of certainty in compound identification based on both the retention time and the mass spectrum of the analyte. psu.edumassbank.eu The mass spectrum provides a unique fragmentation pattern for a given molecule, acting as a chemical fingerprint. For this compound analysis by GC-MS, specific ions are often monitored in selected ion monitoring (SIM) mode to enhance sensitivity and reduce matrix interference. psu.edu For instance, the ion at m/z 181, which is the base peak in the mass spectrum of this compound, can be used as the target ion for quantification. psu.edu
Alternatively, an electron capture detector (GC-ECD) can be used. caa.go.jptandfonline.com The ECD is highly sensitive to compounds containing electronegative atoms, such as the fluorine atoms present in the this compound molecule. This makes GC-ECD a very sensitive, albeit less specific, detection method for this compound compared to GC-MS. tandfonline.comresearchgate.net A determination limit of 0.001 mg/kg for this compound residue in vegetables has been reported using GC-ECD. ugr.es The choice between GC-MS and GC-ECD often depends on the required level of confirmation and the complexity of the sample matrix. While GC-ECD offers excellent sensitivity, GC-MS provides unequivocal identification of the analyte. tandfonline.comtandfonline.com
A multi-residue method for determining various pesticides, including this compound, in water samples has been developed using both GC-ECD and GC-MS/MS, with the latter providing the best results in terms of repeatability and sensitivity. tandfonline.comtandfonline.com
Table 1: GC-MS Parameters for this compound Analysis
| Parameter | Value |
|---|---|
| Column | HP-5MS fused silica (B1680970) capillary (30 m x 0.25 mm i.d., 0.25 µm film thickness) psu.edu |
| Injector Mode | Splitless psu.edu |
| Target Ion (SIM) | m/z 181 (base peak) psu.edu |
| Qualifier Ions (SIM) | m/z 289, 208, 93 psu.edu |
High-performance liquid chromatography (HPLC) offers a powerful alternative to GC, particularly for the analysis of thermally labile or non-volatile compounds. While this compound is amenable to GC analysis, HPLC provides a valuable tool, especially when dealing with its various isomers. researchgate.netnih.gov Reverse-phase HPLC has been utilized to separate this compound from its metabolic products. nih.gov
The coupling of HPLC with tandem mass spectrometry (LC-MS/MS) has become the technique of choice for the confirmatory analysis of a wide range of pesticides, including this compound, in diverse matrices. perkinelmer.comshimadzu.com LC-MS/MS offers unparalleled sensitivity and selectivity due to its ability to perform multiple reaction monitoring (MRM). perkinelmer.com In MRM, a specific parent ion of the target analyte is selected in the first quadrupole, fragmented, and then a specific product ion is monitored in the third quadrupole. This double mass filtering significantly reduces background noise and enhances the signal-to-noise ratio, allowing for very low detection limits. This technique is crucial for analyzing complex samples and for the simultaneous determination of multiple pesticide residues. shimadzu.comcaa.go.jp
This compound is an enantiomerically pure synthetic pyrethroid with three stereogenic centers and a double bond, resulting in a total of 16 possible isomers (eight pairs of enantiomers). nih.govherts.ac.uknih.gov Standard analytical methods for this compound are often non-stereoselective, meaning they quantify this compound along with its enantiomer. nih.govnih.gov These methods are sufficient for routine monitoring and enforcement purposes where the residue definition includes the sum of this compound and its enantiomer. nih.gov
However, the different isomers of a pesticide can exhibit varying toxicological properties and metabolic fates. Therefore, stereoselective analytical methods are important for a more comprehensive risk assessment. nih.gov Chiral HPLC is a key technique used to separate enantiomers from each other. nih.gov For this compound, normal-phase HPLC can be used to separate enantiomeric pairs, while chiral HPLC can distinguish between individual enantiomers. nih.gov A study on lettuce metabolism used reverse-phase HPLC to separate this compound from its metabolites, normal-phase HPLC to separate enantiomeric pairs, and chiral HPLC to separate the enantiomers themselves. nih.gov The development and application of stereoselective methods are crucial for understanding the environmental behavior and toxicological implications of the individual isomers of this compound. A stereoselective reaction produces a preferential formation of one stereoisomer over another, while a stereospecific reaction is one where different stereoisomers of the reactant produce different stereoisomers of the product. wvu.edumasterorganicchemistry.comchemistrytalk.org
Advanced Sample Preparation and Extraction Techniques
The effectiveness of any chromatographic analysis is highly dependent on the quality of the sample preparation. The goal of sample preparation is to extract the analyte of interest from the sample matrix and remove interfering substances that could affect the accuracy and sensitivity of the analysis.
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has become a widely adopted sample preparation technique for the analysis of pesticide residues in a variety of food and agricultural matrices. quechers.euresearchgate.netobrnutafaza.hr This method involves an initial extraction with an organic solvent (typically acetonitrile), followed by a partitioning step using salts to induce phase separation. eurl-pesticides.eu A subsequent dispersive solid-phase extraction (d-SPE) cleanup step is then employed to remove interfering matrix components such as pigments, sugars, and fatty acids. lcms.cz
For the analysis of this compound in crop matrices, the QuEChERS approach has been successfully applied. eurl-pesticides.eueurl-pesticides.eu The method has been validated for various fruits and vegetables, demonstrating good recoveries and precision. researchgate.neteurl-pesticides.eu Modifications to the standard QuEChERS protocol, such as the choice of extraction solvent and d-SPE sorbents, can be optimized for specific crop types to enhance the extraction efficiency and cleanup. lcms.czmdpi.com The use of primary-secondary amine (PSA) as a d-SPE sorbent is common for removing acidic interferences. researchgate.net
Table 2: QuEChERS Procedure Overview
| Step | Description |
|---|---|
| Extraction | Homogenized sample is extracted with acetonitrile. eurl-pesticides.eu |
| Partitioning | Salts (e.g., magnesium sulfate, sodium chloride) are added to induce phase separation. eurl-pesticides.eumdpi.com |
| Cleanup (d-SPE) | An aliquot of the organic extract is cleaned up using a sorbent like PSA to remove interferences. researchgate.neteurl-pesticides.eu |
For the determination of this compound in water samples, micro liquid-liquid extraction (mLLE) offers a simple, rapid, and efficient alternative to traditional liquid-liquid extraction. ugr.espsu.edu This technique utilizes a very small volume of an organic extraction solvent (e.g., hexane) to extract the analyte from a much larger volume of the aqueous sample. ugr.esresearchgate.net The high phase ratio (aqueous to organic) allows for significant preconcentration of the analyte. psu.edu
A method for determining this compound in ground and seawater has been developed using hexane-based mLLE followed by GC-MS analysis. ugr.espsu.edu The procedure involves shaking the water sample with a small amount of hexane, after which the organic phase is collected for injection into the GC-MS. psu.edu This method has been shown to have a low detection limit, making it suitable for monitoring this compound at levels relevant to environmental quality standards. psu.edu The simplicity and low solvent consumption of mLLE make it an environmentally friendly and cost-effective sample preparation technique. researchgate.netugr.es Effervescence-assisted dispersive liquid-liquid microextraction is a variation where CO2 bubbles are generated in-situ to aid in the dispersion of the extraction solvent. ajol.info
Table 3: Chemical Compounds and PubChem CIDs
| Compound Name | PubChem CID |
|---|---|
| This compound | 6436606 nih.gov |
| This compound metabolite (DP-DPB-A (RU 50158)) | 67848328 nih.gov |
| Anthracene-d10 | 104746 |
| Hexane | 8058 |
| Acetonitrile | 6342 |
| Magnesium sulfate | 24083 |
| Sodium chloride | 5234 |
Rigorous Method Validation and Quality Assurance in this compound Residue Monitoring
Limit of Quantification (LOQ) and Recovery Rate Determination in Diverse Matrices
The Limit of Quantification (LOQ) is a critical parameter in residue analysis, defined as the lowest concentration of an analyte that can be reliably quantified with acceptable precision and accuracy. For this compound, the LOQ can vary depending on the analytical method and the matrix being analyzed.
In various studies, the LOQ for this compound has been established at different levels. For instance, in lettuce, a high-water-content commodity, sufficiently validated methods have achieved an LOQ of 0.02 mg/kg, with some methods reaching as low as 0.01 mg/kg. nih.govnih.gov In a study on green beans, the LOQ for this compound was set at 0.01 mg/kg. researchgate.net For potatoes, the LOQ for this compound was determined to be even lower, at 0.06 µg/kg. mdpi.com In the analysis of Aster scaber, the method limit of quantitation (MLOQ) for this compound was 0.025 mg/kg. d-nb.inforesearchgate.net A multi-residue method for honey samples established an LOQ of 0.010 mg/kg for this compound. nih.gov
Recovery rates are determined by spiking blank matrix samples with a known concentration of the analyte and measuring the amount recovered. This is a measure of the method's accuracy. For this compound, acceptable recovery rates have been demonstrated across a range of matrices. In Aster scaber, average recovery rates for this compound were 81.0% at a spiking level of 0.1 mg/kg and 108.6% at 1.0 mg/kg. d-nb.inforesearchgate.net A study on potatoes reported recovery rates for this compound between 94.1% and 112%. mdpi.com In green beans, recovery tests for this compound also yielded acceptable results according to European Commission standards. researchgate.net These results typically fall within the widely accepted range of 70% to 120% for pesticide residue analysis. mdpi.comd-nb.info
The following table summarizes the Limit of Quantification (LOQ) and recovery rates for this compound in different matrices as reported in various studies.
| Matrix | Limit of Quantification (LOQ) | Spiking Level | Mean Recovery (%) |
| Lettuce | 0.01 mg/kg, 0.02 mg/kg | Not Specified | Not Specified |
| Green Beans | 0.01 mg/kg | Not Specified | Acceptable |
| Potatoes | 0.06 µg/kg | 2.5 - 50 µg/kg | 94.1 - 112 |
| Aster scaber | 0.025 mg/kg | 0.1 mg/kg | 81.0 |
| Aster scaber | 0.025 mg/kg | 1.0 mg/kg | 108.6 |
| Honey | 0.010 mg/kg | ≥ 0.010 mg/kg | Satisfactory |
Monitoring of this compound in Environmental and Biological Samples (e.g., Water, Honey, Beeswax)
The monitoring of this compound in environmental and biological samples is crucial for assessing its potential impact. Various analytical methods have been developed and applied for its detection in matrices such as water, honey, and beeswax.
Water: A method for determining this compound in ground and seawater utilized micro liquid-liquid extraction followed by gas chromatography-mass spectrometry (GC-MS). psu.edu This method reported a detection limit of 3 ng/L, which is significantly lower than the European Community tolerance limit of 100 ng/L for drinking water. psu.edu Another study developed a multi-residue method using solid-phase extraction (SPE) for the analysis of pesticides, including this compound, in water samples by GC-ECD and GC-MS/MS. tandfonline.com The solubility of this compound in water at 20°C was estimated to be 11 ng/mL. psu.edu
Honey and Beeswax: this compound, a lipophilic compound, has a tendency to accumulate in beeswax rather than honey. researchgate.netresearchgate.net One study determined that after experimental treatment of beehives, the average concentration of this compound residues was less than 0.01 mg/kg in honey and less than 0.10 mg/kg in beeswax. nih.gov Another study analyzing commercial honey samples found that detected acaricide residues, including this compound, were lower than the maximum residue levels established by legislation. researchgate.net
Beeswax, due to its lipophilic nature, can act as a reservoir for pesticides like this compound. researchgate.netresearchgate.netplos.orgsemanticscholar.org Studies have shown that this compound can be found in beeswax even though its use in apiculture may no longer be authorized due to toxicity and resistance issues. plos.orgsemanticscholar.org The contamination of beeswax is a concern as residues can transfer to bee larvae and pupae through direct contact. plos.orgsemanticscholar.org Analytical methods for honey and beeswax often involve extraction with an organic solvent, followed by a clean-up step using techniques like solid-phase extraction (SPE) with Florisil, and subsequent analysis by gas chromatography. nih.govresearchgate.net In one study, recovery and precision for the analysis of acaricides, including this compound, were conducted at levels of 2 and 20 µg/kg for honey and 10 and 1000 µg/kg for wax. researchgate.netresearchgate.net
Risk Assessment and Regulatory Science in Acrinathrin Research
Derivation and Review of Toxicological Reference Values for Acrinathrin (e.g., ADI, ARfD)
The establishment of toxicological reference values is a cornerstone of human health risk assessment for pesticides like this compound. These values, including the Acceptable Daily Intake (ADI) and the Acute Reference Dose (ARfD), provide a basis for determining safe levels of exposure over different timeframes. fao.org The ADI represents the amount of a substance that can be ingested daily over a lifetime without an appreciable health risk, while the ARfD is the estimate of a substance that can be ingested over a short period (24 hours) without appreciable risk to the consumer. fao.org
In Japan, the Food Safety Commission of Japan (FSCJ) conducted its own risk assessment. fsc.go.jp Based on the available toxicological studies, the FSCJ identified the lowest no-observed-adverse-effect level (NOAEL) of 1.61 mg/kg bw/day from a two-year combined chronic toxicity/carcinogenicity study in rats. fsc.go.jp Applying a safety factor of 100 to this NOAEL, the FSCJ specified an ADI of 0.016 mg/kg bw/day. fsc.go.jp For short-term risk, the FSCJ identified a NOAEL of 3 mg/kg bw from an acute neurotoxicity study in rats and, applying a safety factor of 100, established an ARfD of 0.03 mg/kg bw. fsc.go.jp
These reference values are critical for regulatory decision-making, such as setting Maximum Residue Levels (MRLs) for this compound in food commodities. europa.eu The differences in the values set by different international bodies can arise from the use of different critical studies or the application of different assessment factors.
Table 1: Toxicological Reference Values for this compound
| Issuing Authority | Reference Value | Value (mg/kg bw/day) | Basis for Derivation |
|---|---|---|---|
| European Food Safety Authority (EFSA) | ADI (Acceptable Daily Intake) | 0.01 | EU pesticides peer review. nih.gov |
| European Food Safety Authority (EFSA) | ARfD (Acute Reference Dose) | 0.01 | EU pesticides peer review. nih.gov |
| Food Safety Commission of Japan (FSCJ) | ADI (Acceptable Daily Intake) | 0.016 | Based on a NOAEL of 1.61 mg/kg bw/day from a 2-year rat study, with a safety factor of 100. fsc.go.jp |
Consumer Dietary Exposure Assessment of this compound: Methodologies and Uncertainties
Consumer dietary exposure assessment is a critical step in the risk assessment process, aiming to estimate the amount of a pesticide residue, such as this compound, that consumers might ingest through their diet. fao.org This assessment compares the estimated intake with the established toxicological reference values (ADI for chronic exposure and ARfD for acute exposure) to determine if there is a potential health risk. foodstandards.gov.auservice.gov.uk
Methodologies for dietary exposure assessment are often tiered, starting with conservative screening models and progressing to more refined, complex assessments if needed. researchgate.net A common approach, used by EFSA, involves the Pesticide Residues Intake Model (PRIMo). nih.gov The EFSA PRIMo (revision 3.1) utilizes food consumption data from various EU population subgroups to conduct both acute and chronic exposure assessments according to internationally recognized methods. nih.gov The calculations typically use residue estimates like the Supervised Trials Median Residue (STMR) for chronic risk assessment and the Highest Residue (HR) for acute risk assessment, derived from field trials. fao.orgconicet.gov.ar
Several reports from EFSA have concluded that for specific uses, such as on lettuce, peaches, and sweet peppers, the short-term and long-term intake of this compound residues is unlikely to pose a risk to consumer health. nih.goveuropa.eu For example, a risk assessment for lettuce showed that the calculated long-term exposure was a maximum of 2% of the ADI, and the short-term exposure was a maximum of 21% of the ARfD for children. semanticscholar.org
However, a significant uncertainty in the dietary risk assessment for this compound stems from the presence of its isomers. nih.govsemanticscholar.orgnih.gov The isomerization of this compound can lead to a complex residue profile, and the toxicity of many of these isomers has not been fully characterized. This data gap means that consumer risk assessments are often considered tentative, pending a full toxicological assessment of all isomers. nih.govsemanticscholar.org The metabolism of this compound and the extent of isomerisation can also vary between different crops, adding another layer of uncertainty. nih.gov
Environmental Risk Assessment Frameworks for this compound
Environmental Risk Assessment (ERA) for pesticides like this compound is a structured process to evaluate the potential adverse effects on non-target organisms and the environment. iaia.orgecetoc.org The framework generally involves four key steps: hazard identification, dose-response assessment, exposure assessment, and risk characterization.
Hazard Identification: This step identifies the potential adverse effects of this compound on environmental compartments. This compound is a synthetic pyrethroid insecticide and acaricide. herts.ac.uk It is known to be highly toxic to many non-target organisms, particularly aquatic species (fish and daphnia) and bees. herts.ac.ukluxembourg.co.il It is moderately toxic to birds and earthworms. herts.ac.uk this compound acts as a neurotoxin by modulating sodium channels in the nervous system. herts.ac.uk
Dose-Response Assessment: This involves determining the relationship between the dose of this compound and the extent of the adverse effect. Ecotoxicological studies provide values such as the LC₅₀ (lethal concentration for 50% of a test population) and NOEC (no-observed-effect concentration). For instance, this compound's high toxicity to aquatic life is a key hazard consideration. luxembourg.co.ilt3db.ca
Exposure Assessment: This step evaluates the environmental fate of this compound to predict its concentration in various environmental compartments (soil, water, air). This compound has low aqueous solubility and is not expected to leach significantly. herts.ac.uk It is considered moderately persistent in soil but degrades rapidly in water systems. herts.ac.uk Its potential for transport bound to particles is a moderate concern. herts.ac.uk
Risk Characterization: This final step integrates the hazard, dose-response, and exposure assessments to estimate the probability and magnitude of adverse effects. For this compound, the risk to aquatic organisms and bees is high. herts.ac.uk Regulatory frameworks use this characterization to establish risk mitigation measures, such as buffer zones around water bodies or restrictions on application during bee foraging periods, to minimize environmental impact. plos.org General frameworks, like those developed by the US EPA or EFSA, provide structured approaches to ensure that potential risks are systematically evaluated and managed. ecetoc.orgepa.gov
Addressing Data Gaps in this compound Isomer Toxicity Profiles for Comprehensive Risk Assessment
A major challenge in the comprehensive risk assessment of this compound is the data gap concerning the toxicological profiles of its various isomers. nih.govsemanticscholar.org this compound has three chiral centers and a double bond, which can result in up to 15 potential isomers in addition to the active substance itself. herts.ac.uk The isomerization of this compound, potentially under the influence of environmental factors like sunlight, complicates the definition of the residue for risk assessment purposes.
Nevertheless, the potential for isomerisation varies between crops and depends on factors like the pre-harvest interval (PHI). nih.gov Therefore, the findings for lettuce cannot be automatically extrapolated to all other crops. Regulatory bodies like EFSA have noted that until the toxicity of all this compound isomers is adequately addressed, any consumer risk assessment remains tentative. nih.govsemanticscholar.org This highlights the need for further research to generate the necessary toxicological data on the individual isomers to refine and complete the risk assessment for this compound.
Policy Implications and Academic Contributions to Regulatory Decision-Making for this compound
The data gap regarding this compound's isomers has significant policy ramifications. It has led EFSA to classify its consumer risk assessments as "tentative," indicating a level of uncertainty that requires further action from the applicant (the pesticide manufacturer). nih.govsemanticscholar.orgnih.gov This can result in restricted approvals or the requirement to submit confirmatory data within a specified timeframe. nih.gov For instance, while an MRL for this compound in lettuce was modified, it was done with the caveat that the risk assessment must be updated once the isomer toxicity is fully understood. nih.gov This demonstrates a precautionary approach in regulatory policy, where potential risks are managed even in the face of scientific uncertainty.
Table 2: Chemical Compounds Mentioned
| Compound Name | PubChem CID |
|---|---|
| This compound | 9866891 |
| Cis-des-hexafluoroisopropyl this compound | 15516091 |
| 3-phenoxybenzaldehyde | 31238 |
| 3-phenoxybenzyl alcohol | 31239 |
| Acetonitrile | 6342 |
| Dichloromethane (B109758) | 6344 |
| Carbon disulfide | 6348 |
| Stearic acid | 5281 |
| Palmitic acid | 985 |
| Chlorpyrifos-ethyl | 2730 |
| Tau-fluvalinate | 62791 |
| Cypermethrin (B145020) | 40334 |
| Metaflumizone | 11440076 |
| Deltamethrin (B41696) | 40585 |
| Spirotetramat | 11444158 |
| Saflufenacil | 11222402 |
| Trifluoroacetic acid | 6422 |
| Folpet | 8608 |
| 2,4-D | 1486 |
Advanced Chemical Synthesis and Development of Acrinathrin
Multi-Step Synthetic Routes and Stereoselective Synthesis Research of Acrinathrin
A common strategy for constructing the cyclopropane (B1198618) core involves a Reformatsky-type reaction. This method has been adapted from tellurium-mediated alkylidenation protocols. Specifically, a tellurium-mediated cyclopropanation can be employed by reacting dibromomalonates with aldehydes in the presence of dibutyl telluride.
The synthesis of the alcohol component, (S)-cyano(3-phenoxyphenyl)methanol, is achieved through asymmetric cyanohydrin formation. This stereoselective step is critical for obtaining the correct enantiomer of the final product.
The final step in the multi-step synthesis is the esterification of the cyclopropane carboxylate intermediate with the cyanophenoxybenzyl alcohol derivative. arkat-usa.org This reaction joins the two key fragments to form the this compound molecule. Over the years, extensive research has focused on developing both diastereoselective and enantioselective synthetic methods to improve the efficiency and purity of the final product. arkat-usa.org
Optimization of Reaction Conditions and Catalyst Systems for this compound Production
The efficiency and stereochemical outcome of this compound synthesis are highly dependent on the reaction conditions and catalyst systems employed. For the final esterification step, the Steglich esterification is a commonly used method. This reaction typically utilizes dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst. The reaction is often carried out in a solvent such as dichloromethane (B109758) (DCM) at temperatures ranging from 0°C to room temperature.
Optimization of these parameters is crucial for maximizing the yield and purity of this compound. Research has shown that factors such as the choice of catalyst and reaction time significantly impact the outcome. For instance, using DMAP as a catalyst can lead to high purity levels.
For the tellurium-mediated cyclopropanation, typical conditions involve using tetrahydrofuran (B95107) (THF) as a solvent and running the reaction at temperatures from -20°C to ambient temperature with sodium telluride (Na2Te) as the catalyst.
In industrial-scale production, continuous flow reactors are increasingly employed to improve yield and minimize the formation of byproducts. Furthermore, the use of specific catalysts, such as metallocenes in related polymerization processes, allows for better stereospecific control, which is a principle applicable to the synthesis of complex molecules like this compound. google.com
Table 1: Example of Esterification Optimization Parameters
| Parameter | Value | Purity (%) |
| Catalyst | DMAP | 95 |
| Reaction Time | 12 h | 98 |
| Workup | Column Chromatography | 99.5 |
This table is generated based on data available in the text.
Investigation of this compound Chemical Reactivity and Degradation Pathways (e.g., Oxidation, Reduction) in Synthesis
Understanding the chemical reactivity and potential degradation pathways of this compound during synthesis is essential for optimizing reaction conditions and ensuring the stability of the final product. This compound can undergo several types of chemical reactions, including oxidation and reduction.
Oxidation: Under certain conditions, this compound can be oxidized. Common oxidizing agents that could potentially interact with the molecule or its precursors include hydrogen peroxide and potassium permanganate. Oxidation can lead to the formation of various products, such as carboxylic acids, which would represent a degradation of the desired compound.
Reduction: Reduction reactions can also alter the structure of this compound, particularly affecting the cyano group. Reducing agents like lithium aluminum hydride and sodium borohydride (B1222165) could potentially convert the cyano group to an amine, thereby changing the molecule's properties.
The vinyl cyclopropane moiety and the carboxyl group are also sites of potential reactivity that can be involved in detoxification pathways in biological systems, and this reactivity is also a consideration during synthesis. arkat-usa.org For instance, under natural sunlight, pyrethroids like this compound have the potential to isomerize. nih.gov
In the context of environmental degradation, studies have shown that photocatalysis using titanium dioxide (TiO2) can significantly accelerate the degradation of this compound. researchgate.net While this is a method for remediation, it highlights the molecule's susceptibility to oxidative degradation under certain conditions. The process can lead to the formation of intermediates such as 2-phenoxy-benzaldehyde and organic acids. researchgate.net
Design and Synthesis of Novel this compound Analogs for Improved Efficacy or Safety
The development of novel analogs of existing pesticides is a key area of research aimed at improving efficacy, selectivity, or safety profiles. For pyrethroids, including this compound, the general approach involves modifying the core structure. The synthesis of pyrethroids is often achieved in the final stage through the esterification of vinyl cyclopropane carboxylic acids (or their activated forms) with an appropriate alcohol. arkat-usa.org
The design and synthesis of novel analogs can be guided by the principle of active group combination and bioisosterism. mdpi.com This involves replacing certain functional groups with others that have similar physical or chemical properties to enhance biological activity or other desirable characteristics. For example, research into other classes of compounds, such as diphenyl ketones, has shown that creating analogs with different substitutions can lead to potent new fungicides. nih.gov Similarly, novel acridine (B1665455) and quinoline (B57606) derivatives have been designed and synthesized as potential anticancer agents, demonstrating a common strategy in medicinal and agricultural chemistry. nih.govresearchgate.net
In the broader context of pyrethroid development, the introduction of an α-cyano group to the 3-phenoxybenzyl alcohol moiety was a significant discovery that led to a new generation of highly potent insecticides. jst.go.jp This highlights how targeted modifications to the alcohol or acid portion of the pyrethroid ester can lead to compounds with dramatically improved properties. The synthesis of such analogs would follow similar multi-step routes involving the preparation of modified intermediates followed by esterification. mdpi.comsavemyexams.com
Future Research Directions and Emerging Challenges in Acrinathrin Studies
Comprehensive Toxicological Evaluation of Acrinathrin Isomers and Metabolites
This compound is a synthetic pyrethroid insecticide characterized by a complex stereochemistry, possessing three stereogenic centers and a double bond with a defined configuration. This structure results in the potential for 16 different isomers, which are organized into eight pairs of enantiomers. nih.gov While the primary insecticidal product is a specific enantiomer, the potential for isomerization, particularly under environmental conditions such as sunlight, presents a significant challenge for toxicological assessment. Future research must prioritize a comprehensive toxicological evaluation of not only the parent this compound compound but also its various isomers and metabolites.
Uncertainties remain regarding the toxicological profiles of the different isomers of this compound. nih.gov The isomerization of this compound can lead to the formation of up to 15 other isomers, complicating residue definitions and necessitating separate risk assessments for these related but distinct chemical entities. For instance, studies on lettuce have shown that while photo-isomerization of this compound and the formation of its enantiomer are not significant, low levels of other isomers can be detected. nih.gov A thorough understanding of the individual toxicological properties of each major isomer and metabolite is crucial for a complete and accurate risk assessment. This includes evaluating their potential for neurotoxicity, endocrine disruption, and other adverse effects. herts.ac.ukeuropa.eu Chronic exposure to this compound has been associated with changes in the central and peripheral nervous systems. luxembourg.co.il
The major metabolic pathways for pyrethroids like this compound involve hydrolysis of the central ester bond and oxidative attacks, leading to a variety of water-soluble metabolites that are then excreted. nih.gov Investigating the toxicity of these breakdown products is as important as studying the parent compound, as they may have their own unique toxicological profiles.
Refinement of Environmental Fate Models and Prediction of Long-Term this compound Impacts
Predicting the long-term environmental impact of this compound requires sophisticated and accurate environmental fate models. battelle.org this compound has low aqueous solubility and is semi-volatile. herts.ac.uk While it is expected to degrade rapidly in aqueous systems, laboratory studies suggest it can be moderately persistent in soils. herts.ac.uk Current models used to predict the environmental concentration of pesticides rely on data regarding soil characteristics, weather conditions, and the chemical's degradation and sorption properties. battelle.org However, these models often contain assumptions that can lead to inaccuracies in predicting the actual environmental fate of a pesticide. battelle.org
A key area for refinement is improving the assumptions within these models. battelle.org For example, standard models often assume that sorption in soil is solely due to binding with organic matter. battelle.org This can lead to underestimation of sorption in deeper soil horizons with low organic matter, potentially overestimating the risk of leaching into groundwater. battelle.org Research that measures the actual sorption of this compound in different soil layers can provide crucial data to refine these models and produce more realistic risk assessments. battelle.org
Furthermore, long-term studies are needed to understand the accumulation of this compound and its degradation products in different environmental compartments. hse.gov.uk This includes monitoring its presence in soil, water, and non-target organisms to assess the potential for long-lasting ecological effects. luxembourg.co.illuxembourg.co.il Given that this compound is very toxic to aquatic life with long-lasting effects, understanding its persistence and mobility in the environment is of high importance. luxembourg.co.ilhpc-standards.com
Integrative Approaches for this compound Resistance Management and Mitigation Strategies
The development of resistance in target pest populations is a significant challenge to the continued efficacy of this compound and other insecticides. irac-online.org Resistance is a heritable change in the sensitivity of a pest population that results in the repeated failure of a product to achieve the expected level of control. irac-online.org To combat this, integrated resistance management (IRM) programs are essential. usda.gov
Integrative approaches to IRM involve a multi-tactic strategy that goes beyond simply rotating insecticides. royalsocietypublishing.org Key components of a successful IRM program include:
Monitoring: Regular monitoring of pest populations to detect early signs of resistance. usda.gov
Diversification of Control Methods: Incorporating a variety of control mechanisms, such as biological controls (predators and parasites), cultural practices (crop rotation, resistant varieties), and the use of biopesticides. irac-online.orgroyalsocietypublishing.org
Strategic Use of Insecticides: When insecticides are necessary, they should be used judiciously. This includes selecting narrow-spectrum insecticides when possible to minimize the impact on non-target organisms and beneficial insects. irac-online.org Alternating or tank-mixing insecticides with different modes of action can also be an effective strategy to delay resistance. irac-online.orgirac-online.org
Education and Collaboration: Successful IRM programs rely on the education of farmers and pest management professionals and collaboration on a regional basis. irac-online.orgusda.gov
Research has shown that enhanced activity of enzymes like esterases and P450 monooxygenases can contribute to this compound resistance in pests like the western flower thrips. usda.gov Understanding the specific mechanisms of resistance in different pest populations is crucial for developing targeted and effective mitigation strategies. usda.gov The goal of IRM is to reduce the selection pressure for resistance, thereby prolonging the effectiveness of valuable insecticides like this compound. irac-online.orgroyalsocietypublishing.org
Development of Novel Analytical Technologies for Ultra-Trace this compound Detection and Isomer Quantification
The ability to detect and quantify this compound and its various isomers at very low concentrations is fundamental to assessing human exposure, environmental contamination, and for enforcing maximum residue levels (MRLs) in food. nih.govnih.gov The development of novel analytical technologies is crucial for achieving the required sensitivity and specificity, especially for ultra-trace analysis. science.gov
Current methods for this compound analysis often involve techniques like gas chromatography (GC) and high-performance liquid chromatography (HPLC), frequently coupled with mass spectrometry (MS). researchgate.netcaa.go.jp For instance, GC with an electron capture detector (GC-ECD) and GC-MS are used for the determination of this compound residues in various matrices. caa.go.jp Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is another powerful technique for quantifying pesticide residues. perkinelmer.com
Future research in this area should focus on:
Improving Sensitivity: Developing methods capable of detecting this compound and its isomers at even lower concentrations (ultra-trace levels) to better assess low-level environmental contamination and human exposure. nih.govethz.ch High-resolution mass spectrometry (HRMS) coupled with GC or LC is a promising approach for achieving part-per-trillion detection limits. nih.gov
Isomer-Specific Quantification: this compound has 16 possible isomers, and their toxicological profiles may differ. nih.gov Therefore, analytical methods that can separate and quantify individual isomers are essential for a comprehensive risk assessment. Chiral HPLC analysis has been used to investigate the photo-isomerization of this compound. nih.gov Further development of chiral separation techniques is needed.
Matrix Effects: Food and environmental samples are complex matrices that can interfere with the analysis. Developing robust sample preparation techniques, such as solid-phase extraction (SPE) and QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe), is critical for removing interfering substances and ensuring accurate quantification. nih.govresearchgate.net
Multi-Residue Methods: Developing analytical methods that can simultaneously detect and quantify a wide range of pesticides, including this compound, in a single run improves efficiency and reduces costs for routine monitoring. acs.org
The availability of validated and reproducible analytical methods is essential for regulatory bodies to monitor compliance with MRLs and to ensure food safety and environmental protection. nih.gov
Application of "Omics" Technologies to Elucidate this compound-Induced Biological Responses
"Omics" technologies, such as genomics, transcriptomics, proteomics, and metabolomics, offer powerful tools to investigate the biological responses induced by exposure to chemicals like this compound at a molecular level. These technologies can provide a more comprehensive understanding of the mechanisms of toxicity and the sublethal effects of this insecticide.
For example, transcriptomics can be used to study changes in gene expression in an organism following exposure to this compound. A recent study on honey bee pupae raised in beeswax contaminated with this compound showed significant upregulation of genes involved in the immune response and detoxification. plos.org Specifically, the relish gene, involved in immunity, and the detoxification gene CYP6AS14 were upregulated. plos.org This indicates that even at low concentrations, this compound can trigger a molecular stress response in non-target organisms. plos.org
Future research utilizing "omics" technologies could focus on:
Identifying Biomarkers of Exposure and Effect: "Omics" data can help identify specific genes, proteins, or metabolites that are consistently altered by this compound exposure. These could serve as sensitive biomarkers for monitoring the health of organisms in contaminated environments.
Elucidating Modes of Action: By examining the global changes in gene and protein expression, researchers can gain deeper insights into the primary and secondary modes of action of this compound and its isomers.
Understanding Resistance Mechanisms: "Omics" can be applied to resistant and susceptible pest populations to identify the specific genes and pathways involved in resistance, which can inform the development of more effective resistance management strategies.
Comparative "Omics": Comparing the "omics" profiles of different species exposed to this compound can help in understanding species-specific sensitivities and in extrapolating data for risk assessment purposes.
The application of "omics" technologies holds great promise for advancing our understanding of the biological impacts of this compound and for improving the scientific basis for its risk assessment and regulation.
Global Assessment of this compound Use Patterns, Environmental Contamination, and Socio-Economic Implications
Use Patterns: this compound is used as an insecticide and acaricide on a variety of crops, including potatoes, tomatoes, beans, grapes, and lettuce. herts.ac.ukeuropa.eu It is also used in beekeeping to control the Varroa mite. wikipedia.org Gathering data on the volume of this compound used in different regions and on different crops is essential for estimating potential environmental loads and human exposure. dergipark.org.tr
Q & A
Basic Research Questions
Q. What analytical methods are validated for quantifying acrinathrin residues in plant matrices, and how can researchers ensure reproducibility?
- Methodology : Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) or HPLC-DAD with calibration curves (linearity: r² > 0.999) and recovery tests (70–110% recovery, CV < 20%). For example, this compound in Aster scaber was quantified using LC-MS/MS with a method limit of quantitation (MLOQ) of 0.025 mg/kg .
- Reproducibility : Document detailed protocols for sample preparation (e.g., homogenization, extraction solvents), instrument parameters, and validation metrics (e.g., recovery rates, matrix effects). Cross-validate results across multiple fields or labs to account for environmental variability .
Q. How do environmental factors influence the dissipation kinetics of this compound in agricultural systems?
- Experimental Design : Conduct field trials with controlled variables (e.g., temperature, UV exposure, soil pH). Measure residue levels over time and calculate half-lives using first-order kinetics. For instance, this compound’s half-life in A. scaber varied between 3.8–9.2 days depending on field conditions .
- Key Variables : Include crop growth stage, pesticide formulation (e.g., SC 5.7%), and application rate (e.g., 3,000-fold dilution). Compare results with metaflumizone or other pyrethroids to contextualize degradation patterns .
Q. What statistical approaches are appropriate for analyzing pesticide residue data with high variability?
- Analysis : Apply regression models (e.g., linear or nonlinear regression) to dissipation curves. Report 95% confidence intervals for half-life estimates. For this compound, coefficients of determination (r² > 0.9) confirmed robust correlation between time and residue decay .
- Handling Variability : Use ANOVA to compare residue levels across experimental replicates or fields. Address outliers via sensitivity analyses or robust statistical packages .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound’s environmental behavior across studies?
- Case Example : Discrepancies in half-life values (e.g., 3.8 vs. 9.2 days in A. scaber) may arise from differences in application rates, crop morphology, or microbial activity. Conduct meta-analyses to identify confounding factors .
- Mitigation : Standardize experimental conditions (e.g., ISO guidelines for field trials) and report raw data for cross-study validation. Reference prior work on dilution effects and surface wax composition in crops .
Q. What mechanisms underlie this compound resistance in target pests, and how can resistance be experimentally characterized?
- Resistance Testing : Compare LC₅₀ values between susceptible and resistant populations (e.g., Varroa destructor mites) using vial tests. For example, this compound’s efficacy was benchmarked against tau-fluvalinate and amitraz in resistance studies .
- Molecular Analysis : Investigate mutations in sodium channel genes (target sites for pyrethroids) via PCR or sequencing. Pair bioassays with enzymatic assays to detect metabolic detoxification pathways .
Q. How can advanced extraction techniques improve this compound detection in complex matrices?
- Techniques : Optimize solid-phase extraction (SPE) or stir-bar sorptive extraction (SBSE) paired with micellar electrokinetic chromatography (MEKC-DAD). For lettuce, SPE achieved recoveries >80% for this compound and related compounds .
- Validation : Assess matrix effects using spike-and-recovery tests. Compare extraction efficiency across solvents (e.g., acetonitrile vs. ethyl acetate) and validate with certified reference materials .
Methodological Guidance
Q. Designing experiments to study this compound’s degradation pathways: What controls are essential?
- Controls : Include untreated samples, solvent blanks, and fortified controls (spiked with known this compound concentrations). Monitor photodegradation under UV light and hydrolysis at varying pH levels .
- Analytical Controls : Use internal standards (e.g., deuterated analogs) to correct for instrument drift. For LC-MS/MS, monitor ion ratios to confirm analyte identity .
Q. How to integrate this compound research into broader ecological risk assessments?
- Framework : Combine toxicity data (e.g., LD₅₀ for non-target organisms) with environmental fate data (e.g., half-life, soil adsorption). Model exposure scenarios using probabilistic tools like Monte Carlo simulations .
- Field Validation : Conduct mesocosm studies to assess impacts on soil microbiota or pollinators. Compare results with laboratory toxicity thresholds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
